Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Overview
Description
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (TBO-DASU) is a type of carboxylate ester compound that has been gaining interest in the scientific community due to its unique properties. TBO-DASU has been studied for its potential applications in various scientific areas, such as biochemistry, organic chemistry, and pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Properties
- Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate derivatives have been synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot, multi-component reaction. This process is catalyzed by Et3N and offers insights into the reaction efficiency and yield under varying conditions of catalyst and temperature (Li et al., 2014).
Pharmacological Applications
- Some derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown significant antihypertensive activity in spontaneously hypertensive rats. Notably, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one demonstrated potent antihypertensive effects, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Solid-Phase Synthesis
- The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes has been achieved using direct annulation of primary amines with resin-bound bismesylates. This method is facilitated by the development of an α-methyl benzyl carbamate resin linker, allowing for the efficient cleavage of the heterocycles under mildly acidic conditions (Macleod et al., 2006).
properties
IUPAC Name |
tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-6-14(7-9-16)5-4-11(17)15-10-14/h4-10H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVORUJPDSDOBTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)NC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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